molecular formula C20H19N3O2 B5574813 3-[(6-methyl-3-pyridazinyl)oxy]-N-(2-phenylethyl)benzamide

3-[(6-methyl-3-pyridazinyl)oxy]-N-(2-phenylethyl)benzamide

Cat. No.: B5574813
M. Wt: 333.4 g/mol
InChI Key: YICCIKATKCBQDK-UHFFFAOYSA-N
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Description

3-[(6-methyl-3-pyridazinyl)oxy]-N-(2-phenylethyl)benzamide is a useful research compound. Its molecular formula is C20H19N3O2 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.147726857 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Docking

A study by Flefel et al. (2018) detailed the synthesis of novel pyridine and fused pyridine derivatives, including compounds structurally related to "3-[(6-methyl-3-pyridazinyl)oxy]-N-(2-phenylethyl)benzamide". These compounds underwent in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. The study revealed moderate to good binding energies, indicating potential biological activity. Additionally, these synthesized compounds exhibited antimicrobial and antioxidant activities, suggesting their applicability in developing new therapeutic agents (Flefel et al., 2018).

Design and Structure-Activity Relationship

Wang et al. (2008) conducted a study on 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives to assess their cardiotonic activities. The research aimed to understand the structure-activity relationships using the rough sets theory. This study contributes to the knowledge base about derivatives of pyridazinone, potentially including "this compound", by highlighting the importance of structural modifications in enhancing biological activity (Wang et al., 2008).

Synthesis of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives

Ibrahim and Behbehani (2014) reported the synthesis of a novel class of pyridazin-3-one derivatives by reacting 3-oxo-2-arylhydrazonopropanals with active methylene compounds. This research provides insights into the chemical versatility of pyridazinone derivatives, which could encompass compounds like "this compound". The study also explored their utility in synthesizing fused azines, highlighting their potential in creating diverse bioactive molecules (Ibrahim & Behbehani, 2014).

Future Directions

The future directions for this compound would depend on its properties and potential applications. It could be studied further to understand its properties better, or it could be used in the development of new materials or drugs .

Properties

IUPAC Name

3-(6-methylpyridazin-3-yl)oxy-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-15-10-11-19(23-22-15)25-18-9-5-8-17(14-18)20(24)21-13-12-16-6-3-2-4-7-16/h2-11,14H,12-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICCIKATKCBQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.